Furprofen
Overview
Description
Furprofen, also known as Flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis), such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
The synthesis of Furprofen involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate and benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate . Another study presents the synthesis of five novel compounds by combining flurbiprofen with various substituted 2-phenethylamines .Molecular Structure Analysis
The molecular formula of Furprofen is C14H12O4 . It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties .Physical And Chemical Properties Analysis
The molecular weight of Furprofen is 244.24 . More detailed physical and chemical properties could not be retrieved from the search results.Scientific Research Applications
1. Clinical and Forensic Applications in Saliva Analysis
Furprofen, among other non-steroidal anti-inflammatory drugs (NSAIDs), was included in a study for the development of a method for simultaneous clean-up and determination in saliva samples. This method, using fabric phase sorptive extraction (FPSE) and high-performance liquid chromatography (HPLC), is notable for its potential applications in clinical and forensic fields. The study's success in extracting these compounds from human saliva and its application in real sample analysis from volunteers highlights its utility in non-invasive drug monitoring and forensic investigations (Tartaglia et al., 2020).
2. Analytical Determination in Biological Fluids and Pharmaceutical Samples
Furprofen was part of a study focusing on the development of a microextraction by packed sorbent (MEPS) and HPLC method for the analysis of seven NSAIDs in human plasma and urine. This method demonstrated selectivity, sensitivity, and robustness, with a good linearity and precision for all analytes. The validation of this method in real matrices underlines its potential for accurate and efficient drug monitoring in clinical settings (Locatelli et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[4-(furan-2-carbonyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJUVDBADHDNPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984893 | |
Record name | 2-[4-(Furan-2-carbonyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furprofen | |
CAS RN |
66318-17-0 | |
Record name | Furprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66318-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066318170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-(Furan-2-carbonyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN6TVW60GV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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